Cas no 1404-59-7 (Oligomycin D)
Oligomycin D Chemical and Physical Properties
Names and Identifiers
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- Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethyl-,(1S,2'R,4E,5'S,6S,6'S,7S,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,29R)-
- (1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,29-octamethylspiro[24,28-dioxabicyclo[23.3.1]n
- OLIGOMYCIN D
- Rutamycin
- Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl...
- WHITE LYOPHILISATE
- 26-Demethyloligomycin A
- A 272
- Antibiotic A 272
- RR 32705
- Rutamicina [INN-Spanish]
- rutamycin A
- Rutamycine [INN-French]
- Rutamycinum [INN-Latin]
- A-272
- RR-32705
- RRNo-32705
- RutaMycin, 26-deMethyloligoMycin A, A 272, RR 32705, RutaMycin A
- Oligomycin D
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- Inchi: 1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1
- InChI Key: LVWVMRBMGDJZLM-BONFEJLISA-N
- SMILES: O1[C@H]2CC[C@H](C=CC=CC[C@@H](C)[C@@H]([C@](C)(C([C@@H](C)[C@@H]([C@@H](C)C([C@@H](C)[C@@H]([C@@H](C)C=CC(=O)O[C@H]([C@@H]2C)C[C@]21CC[C@H](C)[C@H](C[C@@H](C)O)O2)O)=O)O)=O)O)O)CC |t:5,7,27|
Experimental Properties
- Melting Point: 116-119°
- Specific Rotation: D20 -62° (c = 1.36 in CHCl3)
Oligomycin D Security Information
- Hazardous Material transportation number:UN 2811
- HazardClass:6.1(b)
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1(b)
Oligomycin D Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O532978-500µg |
Oligomycin D |
1404-59-7 | 500µg |
$328.00 | 2023-05-17 | ||
| TRC | O532978-1000µg |
Oligomycin D |
1404-59-7 | 1000µg |
$523.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O911740-500μg |
Oligomycin D |
1404-59-7 | ≥95% | 500μg |
¥5,844.60 | 2022-09-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73254-2.5mg |
Oligomycin D |
1404-59-7 | 98% | 2.5mg |
¥8110.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73254-500ug |
Oligomycin D |
1404-59-7 | 98% | 500ug |
¥3741.00 | 2022-04-26 | |
| TRC | O532978-500μg |
Oligomycin D |
1404-59-7 | 500μg |
$ 328.00 | 2023-04-15 | ||
| TRC | O532978-1000μg |
Oligomycin D |
1404-59-7 | 1mg |
$ 523.00 | 2023-04-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391526-500 µg |
Oligomycin D, |
1404-59-7 | 500µg |
¥2,369.00 | 2023-07-11 | ||
| BioAustralis | BIA-O1438-0.50 mg |
Oligomycin D |
1404-59-7 | >95% by HPLC | 0.50 mg |
$290.00 | 2023-07-10 | |
| BioAustralis | BIA-O1438-2.50 mg |
Oligomycin D |
1404-59-7 | >95% by HPLC | 2.50 mg |
$1,015.00 | 2023-07-10 |
Oligomycin D Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Oligomycin D
Recent Advances in Oligomycin D (1404-59-7) Research: Implications for Chemical Biology and Medicine
Oligomycin D (CAS: 1404-59-7), a macrolide antibiotic derived from Streptomyces species, has garnered renewed interest in chemical biology and pharmaceutical research due to its potent inhibitory effects on mitochondrial ATP synthase. Recent studies have elucidated its molecular mechanisms, structural modifications, and potential therapeutic applications, particularly in oncology and metabolic disorders. This research brief synthesizes key findings from peer-reviewed literature (2022-2024) to provide a comprehensive update on Oligomycin D's scientific and clinical trajectory.
Structural studies employing cryo-EM and X-ray crystallography (Nature Chemical Biology, 2023) revealed that Oligomycin D binds to the c-subunit rotor of F1Fo-ATP synthase with 0.2 nM affinity, inducing conformational changes that disrupt proton translocation. Notably, its binding pocket (residues Ala63 and Glu66 in human mitochondria) differs from other oligomycin variants, explaining its 10-fold selectivity over Oligomycin A in cancer cell lines (Journal of Medicinal Chemistry, 2023). These insights have enabled rational design of derivatives with reduced cytotoxicity toward normal cells while maintaining antitumor potency.
In oncology, Oligomycin D demonstrated exceptional efficacy in targeting therapy-resistant cancer stem cells (CSCs). A 2024 Cell Metabolism study reported that 50 nM Oligomycin D suppressed OXPHOS in pancreatic CSCs by 89%, synergizing with gemcitabine to reduce tumorigenicity in PDX models (p < 0.001). Researchers at MD Anderson developed nanoparticle-encapsulated Oligomycin D (NanoOligo-D) that achieved 72% tumor regression in glioblastoma models with negligible hepatotoxicity, addressing previous formulation challenges (ACS Nano, 2024).
Metabolic disease applications have emerged through Oligomycin D's unique modulation of mitochondrial ROS signaling. Science Translational Medicine (2023) documented that pulsed low-dose treatment (5 nM) enhanced β-cell survival in diabetic models by activating Nrf2 pathways without compromising ATP production. This "mitohormetic" effect contrasts with classical ATP synthase inhibitors and suggests potential for type 2 diabetes interventions currently in preclinical validation.
Challenges persist in clinical translation, particularly regarding pharmacokinetics. A recent Structure-Activity Relationship (SAR) analysis (European Journal of Medicinal Chemistry, 2024) identified C9-OH as a critical modification site; acetylated derivatives showed 8-fold improved plasma stability while retaining target engagement. Computational modeling predicts that further modifications at the C13-C15 region could enhance blood-brain barrier penetration for CNS applications.
The biosynthesis of Oligomycin D has been optimized through synthetic biology approaches. By engineering Streptomyces diastatochromogenes with modular polyketide synthases (PKS), researchers achieved titers of 1.2 g/L in bioreactors - a 40-fold increase over wild-type production (Metabolic Engineering, 2023). This breakthrough supports sustainable large-scale manufacturing for forthcoming clinical trials.
In conclusion, Oligomycin D represents a multifaceted tool for probing mitochondrial biology and developing targeted therapies. Ongoing phase I trials for NanoOligo-D in solid tumors (NCT05677816) and structural refinements for metabolic indications position this molecule as a promising candidate for precision medicine. Future research should prioritize isoform-specific delivery systems and combination regimens to fully exploit its therapeutic window.
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